molecular formula C17H12Cl2N2O5 B2880044 3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one CAS No. 866152-45-6

3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No.: B2880044
CAS No.: 866152-45-6
M. Wt: 395.19
InChI Key: GLKSRDYYOGKTDN-UHFFFAOYSA-N
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Description

3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C17H12Cl2N2O5 and its molecular weight is 395.19. The purity is usually 95%.
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Biological Activity

The compound 3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one is a synthetic derivative belonging to the indole class of compounds. This class is known for its diverse biological activities, particularly in medicinal chemistry. The focus of this article is to explore the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Indole Core : A bicyclic structure that is often associated with biological activity.
  • Dioxolane Ring : Contributes to the compound's stability and interaction with biological targets.
  • Dichlorobenzyl Group : Enhances lipophilicity and may influence the compound's binding affinity to various enzymes or receptors.
  • Nitro Group : Often associated with increased reactivity and potential anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. The mechanism of action typically involves:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Induction of Apoptosis : Certain indole derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.

Antimicrobial Activity

The dichlorobenzyl moiety has been linked to antimicrobial properties. Studies suggest that compounds containing this group exhibit:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes .
  • Synergistic Effects : When combined with other antimicrobial agents, the compound may enhance overall efficacy.

In Vitro Studies

Several in vitro studies have assessed the cytotoxicity of similar indole derivatives against various cancer cell lines. For instance:

  • A study demonstrated that a related indole derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines .
  • Another investigation reported that modifications on the indole scaffold significantly affected its antiproliferative activity, suggesting a structure-activity relationship (SAR) .
StudyCell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)5.2HDAC inhibition
A549 (lung cancer)8.7Telomerase inhibition

Case Studies

One notable case study involved a series of synthesized indole derivatives where researchers observed a correlation between structural modifications and increased cytotoxicity against specific cancer types. The study highlighted that introducing electron-withdrawing groups, like nitro or halogens, significantly enhanced anticancer activity.

Properties

IUPAC Name

1'-[(3,4-dichlorophenyl)methyl]-5'-nitrospiro[1,3-dioxolane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O5/c18-13-3-1-10(7-14(13)19)9-20-15-4-2-11(21(23)24)8-12(15)17(16(20)22)25-5-6-26-17/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKSRDYYOGKTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3=C(C=CC(=C3)[N+](=O)[O-])N(C2=O)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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